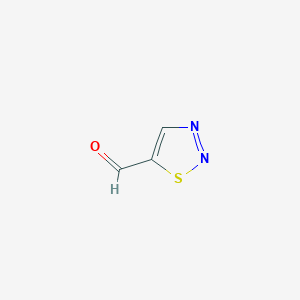

1,2,3-Thiadiazole-5-carbaldehyde

Overview

Description

1,2,3-Thiadiazole-5-carbaldehyde is a derivative of thiadiazoles, which are a sub-family of azole compounds . Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Thiadiazoles are common in pharmacology, with 1,3,4-thiadiazole being the most common .

Synthesis Analysis

The synthesis of 1,2,3-Thiadiazole derivatives has been discussed in various studies . For instance, one study highlighted various synthetic transformations and approaches to furnish 1,2,3-thiadiazole scaffolds . Another study discussed the design, synthesis, and evaluation of the amplified spontaneous emission (ASE) properties of a series of arylalkynyl-benzo .Molecular Structure Analysis

The molecular structure of 1,2,3-Thiadiazole derivatives has been analyzed in several studies . For example, one study discussed the structural significance of the 1,2,3-thiadiazole moiety in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities .Chemical Reactions Analysis

The chemical reactions of 1,2,3-Thiadiazole derivatives have been explored in various studies . For instance, one study highlighted the synthetic transformations of 1,2,3-thiadiazole scaffolds along with different pharmaceutical and pharmacological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-Thiadiazole derivatives have been analyzed in various studies . For instance, one study systematized the methods of synthesis and the physical, chemical, and biological properties of 1,2,3-thiadiazoles .Scientific Research Applications

Synthesis and Conversion

1,2,3-Thiadiazole-5-carbaldehydes can be synthesized through a process involving monobromination and treatment with sodium azide, leading to the formation of 6aδ4-thia-1,2,5,6-tetraazapentalenes (L'abbé & Frederix, 1990).

Chemical Transformation and Properties

Reactions involving 1,2,3-thiadiazole-5-carbaldehyde can lead to the formation of various compounds such as 1,2,3-triazole-4-carbothioamide and 1,2,3-triazole-4-thiohydrazides. These reactions are important for understanding the rearrangement mechanisms and the production of different derivatives (Prokhorova et al., 2010).

Crystal Structure Analysis

Investigations into the crystal structure of compounds derived from this compound, such as 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, help in understanding their molecular configuration and potential for interactions like hydrogen bonding and π-π stacking, which can be crucial for their application in various fields (Wu, 2013).

Novel Compound Synthesis

1,2,3-Thiadiazole-5-carbaldehydes are integral in synthesizing novel compounds with potential applications in fields like medicine and agriculture. For instance, their role in synthesizing antileishmanial agents showcases their significance in drug development (Sadat-Ebrahimi et al., 2019).

Physiological Effects Studies

The physiological effects of synthetic compounds derived from this compound, such as their impact on γ-aminobutyric acid levels and reactive oxygen species in plants, are crucial for understanding their potential agricultural applications. Studies on lentil plants treated with these compounds provide insights into their effects on plant metabolism and stress responses (AL-Quraan et al., 2015).

Mechanism of Action

Target of Action

It’s known that derivatives of 1,2,3-thiadiazole are important in industry, medicine, and agriculture . They have shown a broad spectrum of biological activities .

Mode of Action

1,2,3-thiadiazole molecules are known to interfere with dna synthesis, consequently inhibiting replication of both human tumor and bacterial cells .

Biochemical Pathways

1,2,3-thiadiazole hybrid structures have shown myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activators .

Result of Action

It’s known that 1,2,3-thiadiazole molecules can induce apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation .

Action Environment

Research has been conducted into the use of organophotocatalysts as alternatives for environmentally sustainable chemistry .

Safety and Hazards

Future Directions

properties

IUPAC Name |

thiadiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2OS/c6-2-3-1-4-5-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIHENIPUIXQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295434 | |

| Record name | 1,2,3-Thiadiazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10200-61-0 | |

| Record name | 1,2,3-Thiadiazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10200-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Thiadiazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to access 1,2,3-Thiadiazole-5-carbaldehyde?

A1: A practical synthesis involves the monobromination of readily available 5-methyl-1,2,3-thiadiazole derivatives. Subsequent treatment with sodium azide followed by decomposition in concentrated sulfuric acid yields the desired this compound. [] You can read more about this method in the paper "Synthesis of 1,2,3‐thiadiazole‐5‐carbaldehydes and their conversion into 6aδ4‐Thia‐1,2,5,6‐tetraazapentalenes." (https://www.semanticscholar.org/paper/29aa1b69c76d5784e60dc0eb34dfd8158e9bed5e)

Q2: How can we further utilize this compound in organic synthesis?

A2: this compound serves as a versatile building block for constructing various heterocyclic systems. For example, it readily undergoes condensation reactions with hydrazines. Methylation of the resulting hydrazones provides a pathway to synthesize 6aδ4-thia-1,2,5,6-tetraazapentalenes, a class of nitrogen-rich heterocycles. [] This transformation highlights the utility of this compound in accessing complex molecular architectures.

Q3: Has the structure of this compound derivatives been investigated using spectroscopic techniques?

A3: Yes, researchers have extensively employed NMR spectroscopy to characterize this compound derivatives. For example, 13C and 15N NMR data, alongside X-ray crystallography, provided insights into the electronic structure and bonding characteristics of a phenylazo-derivative of a 1,2,3‐thiadiazolium methylide derived from a this compound. [] This study, detailed in the paper "Synthesis of a phenylazo‐derivative of a 1,2,3‐thiadiazolium methylide. C‐13/N‐15 NMR characterization and crystal structure analysis," (https://www.semanticscholar.org/paper/2ce1d9ad690da07a621f689ab29a61b9bc44f3e1) demonstrates the value of spectroscopic methods in understanding the properties of these compounds.

Q4: Are there any examples of using this compound in the synthesis of biologically relevant molecules?

A4: Indeed, this compound plays a crucial role in synthesizing 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, a compound exhibiting fungicidal activity. [] The study "Synthesis, Crystal Structure and Biological Activity of 1,5-Bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione" (https://www.semanticscholar.org/paper/2e17559de4248e7fa6987741de9a983faa9e3ebf) describes the synthesis and preliminary biological evaluation of this compound, showcasing the potential of this compound derivatives in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-Phenylethyl)piperazin-1-yl]aniline](/img/structure/B3417135.png)